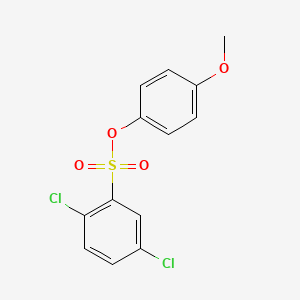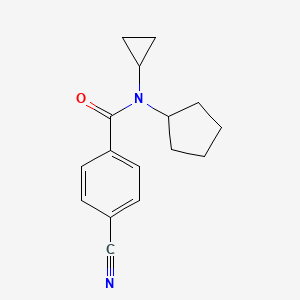
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential use in treating various neurological disorders. It is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for breaking down GABA, an important neurotransmitter in the brain. By inhibiting this enzyme, CPP-115 can increase the levels of GABA in the brain, which may have therapeutic effects in conditions such as epilepsy, addiction, and anxiety disorders.
作用機序
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide can increase the levels of GABA in the brain, which may have therapeutic effects in conditions such as epilepsy, addiction, and anxiety disorders. GABA is an important neurotransmitter that helps to regulate brain activity, and increasing its levels may help to reduce seizures and promote relaxation.
Biochemical and Physiological Effects
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that it can increase the levels of GABA in the brain, which may help to reduce seizures and promote relaxation. It has also been shown to have anti-addictive effects, and may help to reduce the cravings associated with drug addiction. In addition, 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide has been shown to have neuroprotective effects, and may help to prevent damage to the nervous system.
実験室実験の利点と制限
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it suitable for studying its effects on the brain. It has also been extensively studied in animal models, and its synthesis has been optimized to produce high yields and purity. However, there are also limitations to its use in lab experiments. It has a short half-life in the body, which may limit its effectiveness in some studies. In addition, its effects may be influenced by other drugs or environmental factors, which may make it difficult to interpret results.
将来の方向性
There are several future directions for research on 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide. One area of interest is its potential use in treating Angelman syndrome, a rare genetic disorder that affects the nervous system. Studies have shown that 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide can improve symptoms in animal models of the disorder, and further studies are needed to determine its potential as a treatment in humans. Another area of interest is its potential use in treating addiction and anxiety disorders. Studies have shown promising results in animal models, and further studies are needed to determine its effectiveness in humans. Finally, there is interest in developing new and improved versions of 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide that may have greater potency and fewer side effects.
合成法
The synthesis of 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide involves several steps, starting with the reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine to form 3,5-dichloro-N-cyclopropylbenzamide. This compound is then reacted with cyclopentylmagnesium bromide to form 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide, which is the final product. The synthesis of 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide has been optimized to produce high yields and purity, making it a suitable candidate for further studies.
科学的研究の応用
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide has been extensively studied for its potential use in treating various neurological disorders. Studies have shown that it can reduce seizures in animal models of epilepsy, and may have potential as a treatment for addiction and anxiety disorders. It has also been studied for its potential use in treating Angelman syndrome, a rare genetic disorder that affects the nervous system.
特性
IUPAC Name |
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-11-12-5-7-13(8-6-12)16(19)18(15-9-10-15)14-3-1-2-4-14/h5-8,14-15H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTQTCKVGWWVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CC2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
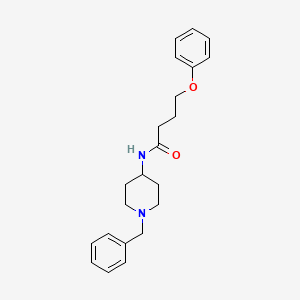
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)

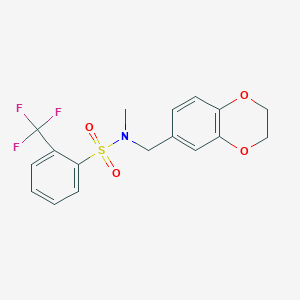
![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)
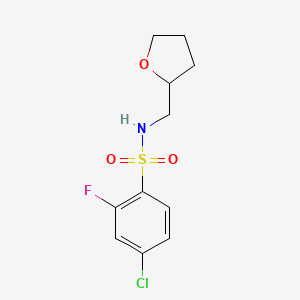

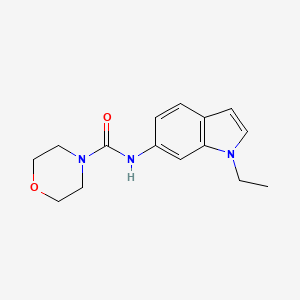
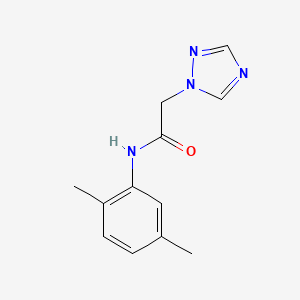
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
